1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE
説明
The compound 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine features a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group at position 5, a 4-chlorophenyl group at position 3, and a 4-(pyridin-2-yl)piperazine moiety at position 5.
特性
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6/c1-25(2,3)21-16-23(31-14-12-30(13-15-31)22-6-4-5-11-27-22)32-24(29-21)20(17-28-32)18-7-9-19(26)10-8-18/h4-11,16-17H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQSFZHQTQRBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and tert-butyl acetoacetate, under acidic or basic conditions to form the pyrazolopyrimidine scaffold.
Functionalization of the core: The pyrazolopyrimidine core is then functionalized with pyridin-2-ylpiperazine through nucleophilic substitution reactions. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction conditions: Adjusting the reaction parameters such as temperature, pressure, and solvent systems to suit large-scale production.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the desired compound with high purity.
化学反応の分析
Nucleophilic Substitution Reactions
The pyrazolo[1,5-a]pyrimidine scaffold and piperazine moiety facilitate nucleophilic substitutions. Key examples include:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Piperazine alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Substitution at the piperazine nitrogen with alkyl groups | |
| Aromatic substitution | Grignard reagents, THF, −78°C to RT | Introduction of aryl/alkyl groups at electrophilic pyrimidine positions |
-
The tert-butyl group enhances steric hindrance, directing substitutions to the 7-position piperazine ring.
-
Chlorine on the phenyl ring stabilizes electrophilic intermediates, enabling regioselective functionalization.
Coupling Reactions
Cross-coupling reactions are pivotal for modifying the pyridinyl and aryl substituents:
-
The pyridinyl group acts as a directing group in palladium-catalyzed couplings, improving yields by up to 85% .
Oxidation and Reduction
The compound undergoes redox transformations critical for metabolite studies:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Piperazine oxidation | H₂O₂, FeSO₄, pH 7.4, 37°C | N-oxide derivatives (e.g., piperazine → piperazine N-oxide) | |
| Pyrimidine reduction | NaBH₄, MeOH, 0°C | Partial saturation of the pyrazolo[1,5-a]pyrimidine ring |
-
Oxidation of the piperazine ring generates metabolites with altered pharmacokinetic profiles.
Acid/Base-Mediated Reactions
The compound’s stability unde
科学的研究の応用
Protein Tyrosine Kinase Inhibition
This compound is known to act as a potent ATP-competitive inhibitor of the Src family of protein tyrosine kinases. Protein tyrosine kinases play crucial roles in various cellular processes, including cell growth, differentiation, and survival. The inhibition of these kinases has been linked to cancer therapy, as dysregulation of tyrosine phosphorylation is a common feature in many cancers. Studies indicate that this compound can effectively inhibit Src family kinases, making it a candidate for further development in cancer therapeutics .
Antiviral Activity
Recent research has highlighted the compound's potential as an antiviral agent. It has shown promising results against various viral infections by inhibiting viral replication mechanisms. For instance, derivatives of pyrazolo compounds have been reported to exhibit significant activity against viruses such as HIV and measles virus. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo ring can enhance antiviral potency, suggesting that similar modifications could be explored for this compound .
Neurodegenerative Disease Treatment
There is growing interest in the use of piperazine derivatives for the treatment of neurodegenerative diseases such as Alzheimer's disease. The incorporation of piperazine into drug structures has been associated with improved brain penetration and dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's therapy. This compound's ability to modify cholinergic signaling pathways positions it as a potential therapeutic candidate for cognitive disorders .
Case Study 1: Src Inhibition in Cancer Models
In vitro studies have demonstrated that 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine effectively inhibits cell proliferation in cancer cell lines characterized by high Src activity. The compound was shown to induce apoptosis and reduce tumor growth in xenograft models, highlighting its therapeutic potential in oncology.
Case Study 2: Antiviral Efficacy Against Measles Virus
In a recent study evaluating the antiviral efficacy of pyrazolo compounds, derivatives showed notable inhibition of measles virus replication with EC50 values significantly lower than those of standard antiviral agents. This suggests that structural analogs of this compound could be developed into effective antiviral therapies.
作用機序
The mechanism of action of 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Structural and Functional Analogues
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with substitutions at positions 3, 5, and 7 influencing bioactivity, solubility, and target specificity. Below is a comparative analysis of key analogues:
Table 1: Substituent Comparison and Reported Activities
Key Observations
Substituent Impact on Bioactivity: The 4-chlorophenyl group at position 3 (shared with SYN22176267 and the target compound) is associated with enhanced hydrophobic interactions in kinase inhibition . tert-Butyl at position 5 (target compound and ) likely improves metabolic stability and membrane permeability compared to smaller groups like methoxy (MK66) or nitro (MK49) . The 4-(pyridin-2-yl)piperazine at position 7 in the target compound may enhance solubility and receptor binding compared to cyclopentylamine () or pyrimidinone derivatives (MK63, MK80) .
Therapeutic vs. Agrochemical Applications :
- Compounds with piperazine or pyridine moieties (e.g., target compound, SYN22176267) are often explored in drug discovery due to their pharmacokinetic advantages .
- Derivatives with ethylsulfonylpyridinyl or trifluoromethyl groups () are prioritized for pesticidal use, emphasizing stability under environmental conditions .
Synthetic Challenges :
- Low yields (e.g., 3% for MK86 in ) highlight the difficulty of introducing bulky or polar substituents to the pyrazolo[1,5-a]pyrimidine core .
生物活性
The compound 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent inhibitor of several kinases, particularly Pim-1 and Flt-3 , which are critical in the regulation of cell growth and survival. Inhibition of these kinases can lead to reduced tumor cell proliferation and increased apoptosis. The compound under discussion has demonstrated the ability to suppress phosphorylation of the BAD protein, a key regulator in apoptotic pathways, indicating its potential as an anticancer agent .
Efficacy in Cancer Models
The efficacy of this compound was evaluated using various cancer cell lines. In studies involving MDA-MB-231 (human breast cancer) cells, it exhibited significant growth inhibition, comparable to established anticancer drugs. The results indicated that compounds with the pyrazolo[1,5-a]pyrimidine core could achieve nanomolar inhibitory activity against Pim-1 and Flt-3 kinases .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11b | MDA-MB-231 | <0.5 | Inhibition of Pim-1 |
| 9a | A549 (Lung) | 0.8 | Dual inhibition of Pim-1 and Flt-3 |
| 11a | HeLa (Cervical) | 0.3 | Induction of apoptosis via BAD inhibition |
Selectivity Profile
A critical aspect of any therapeutic agent is its selectivity for target kinases over others. The selectivity profile for compound 11b showed >95% inhibition of Pim-1 at a concentration of 1 µM with minimal off-target effects on other kinases, indicating a favorable safety profile for further development .
Table 2: Kinase Selectivity Profile
| Kinase | Inhibition at 1 µM (%) |
|---|---|
| Pim-1 | >98 |
| TRKC | 96 |
| Flt-3 | 90 |
| TRKB | 85 |
| Other Kinases | <50 |
Case Studies
In a recent study evaluating a series of pyrazolo[1,5-a]pyrimidines, including our compound of interest, researchers found that specific substitutions at the C-2 and N-3 positions significantly enhanced biological activity against various cancer cell lines. For instance, the introduction of halogenated phenyl groups at these positions correlated with improved potency .
Antiviral Activity
Beyond its anticancer properties, there is emerging evidence that pyrazolo[1,5-a]pyrimidine derivatives exhibit antiviral activity. Compounds similar to the one discussed have been shown to inhibit viral replication in models such as those using MT-4 cells against HIV and other viruses, suggesting a broader therapeutic potential .
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
- Reagent Ratios : Use a molar ratio of 1:1.1 for the pyrimidine core and piperazine derivatives to minimize side reactions, as demonstrated in alkylation reactions involving 2-(1-piperazinyl)pyrimidine and 4-chloropyrazole .
- Solvent and Temperature : Reflux in diethylformamide (DMF) at ~150°C for 17 hours improves coupling efficiency. Ethanol washes post-reaction help isolate the product .
- Statistical Optimization : Apply a 2^k factorial design to test variables like reaction time, temperature, and catalyst loading. This reduces experimental runs while identifying critical parameters .
Q. What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Analyze coupling constants (e.g., 8.25 ppm doublet, J = 2.4 Hz for pyrimidine protons) to confirm regioselectivity in the pyrazolo-pyrimidine core .
- IR Spectroscopy : Monitor carbonyl stretches (e.g., 1586 cm⁻¹ for C=N) and tert-butyl group vibrations (2843 cm⁻¹) to verify substituent positions .
- Mass Spectrometry : Use high-resolution MS to distinguish between isomers, particularly for pyridinyl-piperazine moieties .
Q. How to establish purity criteria for this compound?
Methodological Answer:
- HPLC with PDA Detection : Use a C18 column (acetonitrile/water gradient) to separate impurities. A purity threshold of ≥95% is recommended for biological assays .
- Melting Point Consistency : Compare observed melting points with literature values (e.g., compounds in and ) to detect polymorphic variations .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states in pyrazolo-pyrimidine alkylation reactions. ICReDD’s reaction path search methods reduce trial-and-error experimentation by predicting feasible pathways .
- AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to simulate solvent effects and predict optimal reaction conditions (e.g., solvent polarity, catalyst type) .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For example, discrepancies in kinase inhibition assays may arise from ATP concentration differences .
- Meta-Analysis : Use multivariate regression to correlate structural features (e.g., tert-butyl hydrophobicity) with activity across datasets. ’s SAR framework provides a template for systematic comparisons .
Q. What strategies validate the compound’s mechanism of action in target binding?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate docking poses with the pyridinyl-piperazine moiety interacting with hydrophobic pockets in target proteins (e.g., kinases). Compare with crystallographic data from ’s carbothioamide derivatives .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes to distinguish between competitive and allosteric inhibition .
Q. How to design experiments for studying metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) at 37°C, and monitor degradation via LC-MS. Include controls for CYP450 inhibition using ketoconazole .
- Isotopic Labeling : Synthesize a deuterated tert-butyl variant to track metabolic cleavage sites using mass fragmentation patterns .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 145–155°C | ±15% yield | |
| Solvent Polarity | DMF (ε = 36.7) | Maximizes solubility | |
| Catalyst (K₂CO₃) | 2.5 eq. | Prevents hydrolysis |
Q. Table 2: Spectroscopic Benchmarks for Structural Validation
| Functional Group | NMR δ (ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| Pyridinyl protons | 8.25 (d, J = 2.4 Hz) | 1547 (C=N) |
| Piperazine CH₂ | 3.80 (m) | 2843 (C-H) |
| tert-butyl | 1.52 (s) | 1358 (C-(CH₃)₃) |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
